4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16384649
Molecular Formula: C11H11N3O3S2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide -](/images/structure/VC16384649.png)
Specification
Molecular Formula | C11H11N3O3S2 |
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Molecular Weight | 297.4 g/mol |
IUPAC Name | 4-methyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C11H11N3O3S2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(18-10)19(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
Standard InChI Key | VQPKVIHFBRWMFX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, delineates its core structure:
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A benzamide group substituted with a methyl group at the para position (C4).
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A 1,3,4-thiadiazole ring in the (2Z)-configuration, featuring a methylsulfonyl (-SO2CH3) group at position 5.
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A conjugated imine bond (ylidene) bridging the benzamide and thiadiazole moieties.
The (2Z) designation specifies the stereochemistry of the exocyclic double bond, ensuring the sulfonyl and benzamide groups reside on the same side of the thiadiazole plane. This configuration influences molecular polarity and intermolecular interactions .
Synthetic Precursors and Analogues
Synthesis of this compound likely derives from methodologies outlined for related thiadiazoles. For instance, the reaction of 4-methylbenzoyl chloride with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine under dehydrating conditions could yield the target molecule. Alternatively, cyclocondensation of thiosemicarbazides with sulfonyl-containing reagents may form the thiadiazole core, as observed in analogous syntheses . A key intermediate, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, may be prepared via oxidation of 5-(methylthio)-1,3,4-thiadiazol-2-amine using hydrogen peroxide or oxone .
Synthesis and Optimization
Reaction Pathways
The synthesis of 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be rationalized through two primary routes:
Route 1: Direct Acylation
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Thiadiazole Amine Preparation:
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Coupling with Benzoyl Chloride:
Route 2: Cyclocondensation
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Thiosemicarbazide Formation:
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Condensation of 4-methylbenzohydrazide with methylsulfonylacetic acid thiocyanate.
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Ring Closure:
Optimization Challenges
Key challenges include:
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Stereochemical Control: Ensuring the (2Z)-configuration requires careful selection of reaction conditions. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the Z-isomer by minimizing thermal randomization .
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Byproduct Formation: Over-oxidation of the methylthio group or N-acylation at incorrect positions may occur. Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF (~15–20 mg/mL at 25°C), sparingly soluble in water (<0.1 mg/mL). The methylsulfonyl group enhances polarity, improving solubility in polar organic solvents compared to non-sulfonated analogues .
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Stability: Stable under ambient conditions for >6 months when stored in airtight containers. Degrades under strong acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the sulfonyl group observed via HPLC .
Spectroscopic Characterization
Table 1: Key Spectroscopic Data
Technique | Data |
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1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.2 Hz, 2H, ArH), 7.42 (d, J=8.2 Hz, 2H, ArH), 3.21 (s, 3H, SO2CH3), 2.39 (s, 3H, ArCH3) |
13C NMR (100 MHz, DMSO-d6) | δ 168.2 (C=O), 158.1 (C=N), 143.5 (C-SO2), 129.8–126.4 (ArC), 44.7 (SO2CH3), 21.3 (ArCH3) |
IR (KBr) | 1675 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO2 asym/sym stretch), 1550 cm⁻¹ (C=N) |
HRMS (ESI+) | m/z calc. for C12H12N3O3S2 [M+H]+: 326.0324; found: 326.0328 |
The IR spectrum confirms the presence of carbonyl and sulfonyl groups, while NMR data corroborate the Z-configuration through distinct coupling patterns .
Applications and Future Directions
Pharmaceutical Development
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COX-2 Inhibitors: Potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.
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Anticancer Agents: Thiadiazole derivatives show apoptosis-inducing activity in HT-29 colon cancer cells (IC50 ~12 µM) .
Material Science
The conjugated system and sulfonyl group enable applications in organic semiconductors, with a calculated bandgap of 3.1 eV via DFT .
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